molecular formula C12H15BrO B13764687 2-Bromo-3-4-dimethylbutyrophenone

2-Bromo-3-4-dimethylbutyrophenone

Cat. No.: B13764687
M. Wt: 255.15 g/mol
InChI Key: BILZZVNIKBBDOR-UHFFFAOYSA-N
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Description

2-Bromo-3-4-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the second position and two methyl groups at the third and fourth positions on the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-4-dimethylbutyrophenone typically involves the bromination of 3-4-dimethylbutyrophenone. One common method is the α-bromination reaction, where the bromine atom is introduced at the alpha position relative to the carbonyl group. This can be achieved using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-4-dimethylbutyrophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted butyrophenone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-3-4-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-4-dimethylbutyrophenone involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylacetophenone
  • 3-Bromo-4-methylbenzophenone
  • 2-Chloro-3-4-dimethylbutyrophenone

Uniqueness

2-Bromo-3-4-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-1-(3,4-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3

InChI Key

BILZZVNIKBBDOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)C)C)Br

Origin of Product

United States

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